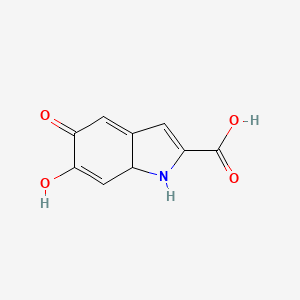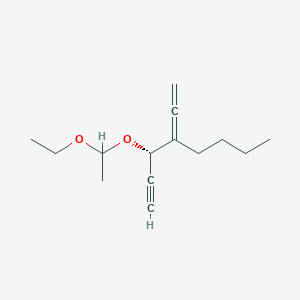
1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)- is a chemical compound with the molecular formula C14H22O2. It is a derivative of octyne, characterized by the presence of an ethenylidene group and an ethoxyethoxy substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
The synthesis of 1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)- involves several steps. One common method includes the alkenylation of vinylene carbonate with vinyl triflates, followed by a series of reactions to introduce the ethoxyethoxy group. The reaction conditions typically involve the use of palladium catalysts and specific solvents to ensure high yield and selectivity .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Analyse Des Réactions Chimiques
1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts, resulting in the formation of alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyethoxy group, using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction typically produces alkanes .
Applications De Recherche Scientifique
1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)- involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate for catalysts, facilitating the formation of new bonds and the transformation of functional groups. The specific pathways and targets depend on the reaction conditions and the presence of other reagents .
Comparaison Avec Des Composés Similaires
1-Octyne, 4-ethenylidene-3-(1-ethoxyethoxy)-, (3S)- can be compared with other octyne derivatives, such as:
1-Octyne: A simple alkyne with a triple bond, used in various organic synthesis reactions.
2-Octyne: Another isomer of octyne, with the triple bond located at a different position.
3-Octyne: Similar to 1-Octyne but with the triple bond at the third carbon.
Propriétés
Numéro CAS |
651020-91-6 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
InChI |
InChI=1S/C14H22O2/c1-6-10-11-13(7-2)14(8-3)16-12(5)15-9-4/h3,12,14H,2,6,9-11H2,1,4-5H3/t12?,14-/m0/s1 |
Clé InChI |
IVKHBSZJDHJIDY-PYMCNQPYSA-N |
SMILES isomérique |
CCCCC(=C=C)[C@H](C#C)OC(C)OCC |
SMILES canonique |
CCCCC(=C=C)C(C#C)OC(C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


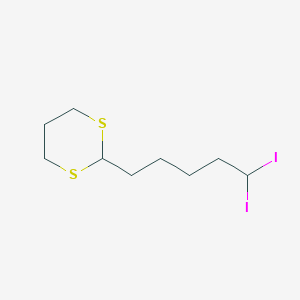
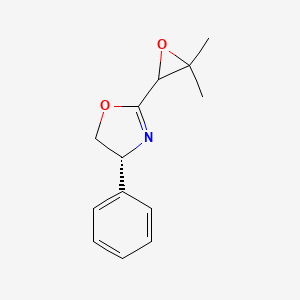
![Silane, trimethyl[(1R)-1-[2-[(4-methylphenyl)thio]phenyl]ethoxy]-](/img/structure/B14207668.png)
![S-[(1R,2S)-2-(methylamino)-1-phenylpropyl] ethanethioate](/img/structure/B14207671.png)
![1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine](/img/structure/B14207681.png)
![2-[2-(1H-imidazol-2-yl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14207684.png)
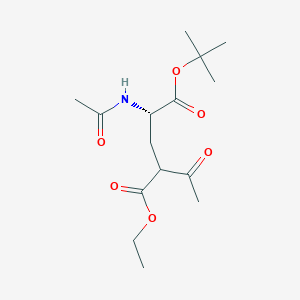
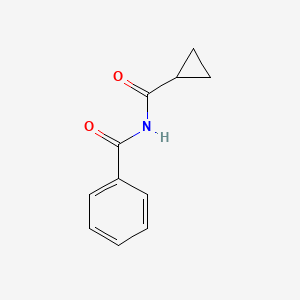
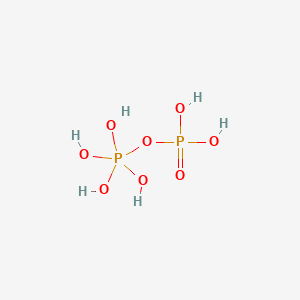
![Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane](/img/structure/B14207704.png)

![2-{6-[3-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14207718.png)
